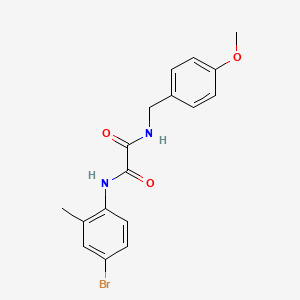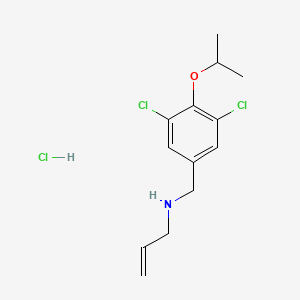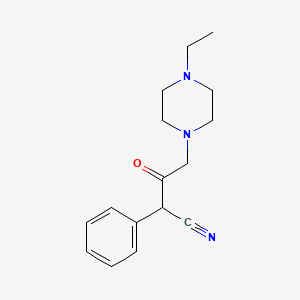![molecular formula C20H22N2O4 B4388404 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4388404.png)
4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as EMBI, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds known as benzamides and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves its inhibition of FKBP52. FKBP52 is a co-chaperone protein that interacts with steroid hormone receptors and other proteins involved in cellular processes. By inhibiting FKBP52, 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the interaction between FKBP52 and its binding partners, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of FKBP52, 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to affect the activity of other proteins involved in cellular processes, including Hsp90 and Hsp70. These proteins are involved in the folding and stabilization of other proteins, and their inhibition by 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide can lead to downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in large quantities. It has also been shown to be effective in inhibiting the activity of FKBP52 and other proteins involved in cellular processes. However, 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide also has some limitations. Its effects on cellular processes may be complex and difficult to interpret, and its use may require careful consideration of experimental design and controls.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is its potential use in the study of steroid hormone receptors and their role in cellular processes. Another area of interest is the development of more specific and potent inhibitors of FKBP52 and other proteins involved in cellular processes. Additionally, the use of 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in combination with other compounds may provide insights into the complex interactions between proteins involved in cellular processes.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain proteins in cellular processes. 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of a protein known as FKBP52, which is involved in the regulation of steroid hormone receptors. By inhibiting FKBP52, 4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide may be useful in studying the role of steroid hormone receptors in various cellular processes.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-16-9-7-15(8-10-16)19(23)21-18-6-4-3-5-17(18)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOFPZOKOZJXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4388338.png)
![[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![methyl 2-{[amino(oxo)acetyl]amino}benzoate](/img/structure/B4388350.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)

![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)


![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)

![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)